3-Bromo-5-methoxybenzamide

概要

説明

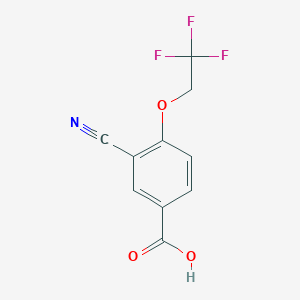

3-Bromo-5-methoxybenzamide is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 . It is used in scientific research and has diverse applications due to its unique structure.

Molecular Structure Analysis

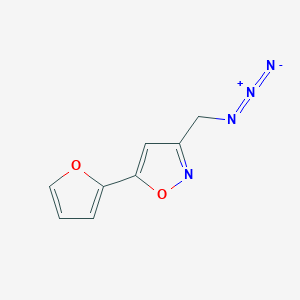

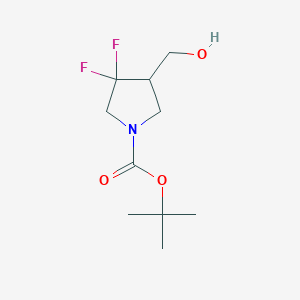

The molecular structure of this compound includes a benzene ring with a bromo group at the 3rd position and a methoxy group at the 5th position . The compound also contains a carboxamide group .Physical And Chemical Properties Analysis

This compound is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .科学的研究の応用

Antibacterial Applications

3-Bromo-5-methoxybenzamide derivatives have shown potential in antibacterial applications. For instance, Haydon et al. (2010) explored the structure−activity relationships of analogues of inhibitors, leading to the identification of potent antistaphylococcal compounds with improved pharmaceutical properties (Haydon et al., 2010). Additionally, Ohashi et al. (1999) found that 3-Methoxybenzamide, a related compound, inhibits cell division in Bacillus subtilis, causing filamentation and lysis of cells, indicating its role in the bacterial cell division system (Ohashi et al., 1999).

Antioxidant Properties

This compound derivatives also exhibit potent scavenging activity against radicals, suggesting potential application as natural antioxidants in food and pharmaceutical fields. Li et al. (2012) isolated new nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, including 3-bromo-5-hydroxy-4-methoxybenzamide, demonstrating its antioxidant activity (Li et al., 2012).

Safety and Hazards

特性

IUPAC Name |

3-bromo-5-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLZHRBOXZTZIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40727981 | |

| Record name | 3-Bromo-5-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1177558-45-0 | |

| Record name | 3-Bromo-5-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid](/img/structure/B1374934.png)

![Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1374939.png)

![4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1374944.png)

![tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1374952.png)